![molecular formula C15H12F4N4O2S B2563903 1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034374-12-2](/img/structure/B2563903.png)

1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

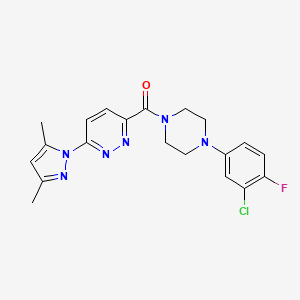

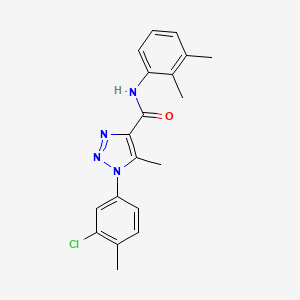

This compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It’s a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified from a structure-based virtual screen made on IDO1 active site .

Synthesis Analysis

The synthesis of similar compounds involves a structure-based virtual screening made on IDO1 active site . The starting material, ethyl trifluoroacetate, was dissolved in acetonitrile and reacted with hydrazine hydrate for 1 h under almost room-temperature (20 °C) conditions .Molecular Structure Analysis

The compound has an atypical [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the [1,2,4]triazolo [4,3- a ]pyridine system .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Physical and Chemical Properties Analysis

The compound has excellent in vitro metabolic stability . It also has exquisite selectivity with respect to other heme-containing enzymes .Scientific Research Applications

Herbicidal Activity

Compounds with similar structural motifs, particularly those featuring [1,2,4]triazolo and sulfonamide groups, have been identified for their herbicidal activity. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Structural Studies and Supramolecular Assembly

The structural studies of nimesulidetriazole derivatives, including detailed analysis of intermolecular interactions and the effect of substitution on supramolecular assembly, have been conducted. Such studies are fundamental in understanding the molecular properties that contribute to the biological activity of these compounds (Dey et al., 2015).

Anticancer Agents and PI3K Inhibitors

Research into modifying specific triazolopyridine sulfonamides has led to compounds with potent antiproliferative activities against human cancer cell lines. These compounds serve as effective PI3K inhibitors and promising anticancer agents, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Wang et al., 2015).

Enantioselective Synthesis

The enantioselective synthesis of fluorobis(phenylsulfonyl)methylated compounds through allylic alkylation has been achieved, demonstrating the versatility of sulfonamide derivatives in synthesizing enantiopure compounds for potential pharmaceutical applications (Liu et al., 2009).

Metabolism Studies

Metabolism studies of sulfonamide derivatives in agricultural contexts have provided insights into the pathways by which these compounds are processed in plants. Understanding these metabolic pathways is crucial for developing more environmentally friendly herbicides (Frear et al., 1993).

Novel Synthetic Routes

Research has also focused on developing new synthetic routes to produce sulfonamide derivatives more efficiently, highlighting the ongoing interest in these compounds for various scientific applications (Ikemoto et al., 2000).

Mechanism of Action

The compound is an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents .

Future Directions

Properties

IUPAC Name |

1-(2-fluorophenyl)-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4N4O2S/c16-12-4-2-1-3-10(12)9-26(24,25)20-8-14-22-21-13-7-11(15(17,18)19)5-6-23(13)14/h1-7,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDAAXCTHZPKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)

![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)

![[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2563826.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)

![1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563837.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)